Product packaging for Methyl 3-methoxythiophene-2-carboxylate(Cat. No.:CAS No. 62353-75-7)

Methyl 3-methoxythiophene-2-carboxylate

Cat. No.: B186568
CAS No.: 62353-75-7
M. Wt: 172.2 g/mol
InChI Key: MWADWXJPBMFRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Significance of Substituted Thiophenes in Heterocyclic Chemistry Research

Substituted thiophenes are a vital class of heterocyclic compounds in chemical research. nih.gov Their structural similarity to benzene (B151609) allows them to often replace a benzene ring in biologically active compounds without a loss of activity. wikipedia.orgrroij.com This has made them indispensable in medicinal chemistry for the development of new therapeutic agents. nih.gov Thiophene (B33073) derivatives are known to exhibit a wide range of biological activities. nih.govnih.gov

Beyond pharmaceuticals, thiophenes are crucial in materials science. nih.gov They are used in the creation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as corrosion inhibitors. nih.gov The versatility of the thiophene ring, which can undergo various reactions like electrophilic substitution and metal-catalyzed cross-coupling, allows for the synthesis of complex molecules with tailored properties. numberanalytics.com The reactivity of the thiophene ring towards electrophilic substitution is even higher than that of benzene. nih.gov

Academic Context and Research Trajectories of Methyl 3-methoxythiophene-2-carboxylate

This compound is a specific substituted thiophene that serves as a valuable intermediate and building block in organic synthesis. scbt.comnih.gov Its chemical structure features a thiophene ring substituted with a methoxy (B1213986) group at the 3-position and a methyl carboxylate group at the 2-position. This compound is primarily utilized in research settings. scbt.com

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC7H8O3S scbt.comnih.gov
Molecular Weight172.20 g/mol scbt.comnih.gov
CAS Number62353-75-7 scbt.comnih.gov
AppearanceWhite to pale brown crystals or powder thermofisher.com
Melting Point50.0-59.0 °C thermofisher.com
IUPAC NameThis compound nih.gov

The research trajectory for this compound and its analogues, such as Methyl 3-aminothiophene-2-carboxylate and Methyl 3-hydroxythiophene-2-carboxylate, is largely focused on their role as precursors in the synthesis of more complex molecules. mdpi.comchemicalbook.com For instance, Methyl 3-aminothiophene-2-carboxylate is a key intermediate for various pharmaceutical products, including antihypertensives and antitumors, and is also a starting material for agrochemicals. mdpi.com The study of these analogues provides insight into how different functional groups on the thiophene ring influence the molecule's reactivity and properties.

Methodological Approaches in the Study of this compound and its Analogues

The study of this compound and its analogues involves a range of modern chemical methodologies, from their synthesis to their characterization.

Synthesis: The synthesis of substituted thiophenes can be achieved through various methods. Traditional approaches include the Paal-Knorr and Gewald reactions. nih.gov More contemporary methods often involve metal-catalyzed reactions, which offer high regioselectivity and functional group tolerance. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or heteroaryl groups onto the thiophene ring. mdpi.comorganic-chemistry.org Copper-catalyzed reactions have also proven effective for the synthesis of thiophene derivatives. organic-chemistry.org For instance, a one-step synthesis of highly substituted thiophenes can be achieved from thiomorpholides and α-haloketones. organic-chemistry.org

Characterization: A suite of analytical techniques is employed to confirm the structure and purity of these compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3S B186568 Methyl 3-methoxythiophene-2-carboxylate CAS No. 62353-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-5-3-4-11-6(5)7(8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWADWXJPBMFRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351487
Record name methyl 3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62353-75-7
Record name methyl 3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Transformational Studies of Methyl 3 Methoxythiophene 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring, while aromatic, exhibits a higher electron density compared to benzene (B151609), making it more susceptible to electrophilic attack. nih.gov The substituents on the thiophene ring in methyl 3-methoxythiophene-2-carboxylate play a crucial role in directing incoming electrophiles. The 3-methoxy group is a strong activating group and an ortho-, para-director, while the 2-methyl carboxylate group is a deactivating group and a meta-director. wikipedia.orgmasterorganicchemistry.com

Due to the combined influence of these groups, electrophilic substitution is anticipated to occur preferentially at the C5 position, which is para to the activating methoxy (B1213986) group and meta to the deactivating carboxylate group. This is consistent with the general principles of electrophilic aromatic substitution on substituted aromatic rings. masterorganicchemistry.commakingmolecules.comlibretexts.org For instance, bromination of this compound would be expected to yield methyl 5-bromo-3-methoxythiophene-2-carboxylate.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution
PositionActivating/Deactivating InfluencePredicted Reactivity
C4Ortho to methoxy, ortho to carboxylateSterically hindered, deactivated
C5Para to methoxy, meta to carboxylateMost favored for substitution

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the thiophene ring.

Nitration: Substitution with a nitro group (-NO2) using nitric acid and a catalyst. total-synthesis.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). total-synthesis.com

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by reacting with alkyl or acyl halides in the presence of a Lewis acid catalyst. total-synthesis.com

Nucleophilic Substitution and Addition Reactions

The electron-withdrawing nature of the ester group can facilitate nucleophilic attack at the carbonyl carbon. However, direct nucleophilic substitution on the thiophene ring is generally difficult due to the electron-rich nature of the aromatic system. Nucleophilic substitution is more likely to occur on derivatives of this compound, such as its bromo-substituted analogue. For example, the bromine atom in methyl 5-bromo-3-methoxythiophene-2-carboxylate can be displaced by various nucleophiles.

Nucleophilic addition reactions primarily target the carbonyl group of the ester functionality, a topic that will be further explored in the context of ester transformations.

Ester Hydrolysis and Transesterification Reactions

The ester functionality of this compound is susceptible to both hydrolysis and transesterification reactions.

Ester Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-methoxythiophene-2-carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that uses a base, such as sodium hydroxide, to produce the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. masterorganicchemistry.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) would yield ethyl 3-methoxythiophene-2-carboxylate. The reaction is typically driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.comorganic-chemistry.org

Derivatization Strategies at the Methoxy and Ester Moieties

Modification of the Methoxy Group

The methoxy group can be a target for modification, primarily through demethylation to yield the corresponding 3-hydroxythiophene derivative. This transformation can be achieved using various reagents, such as strong acids or Lewis acids. The resulting methyl 3-hydroxythiophene-2-carboxylate is itself a valuable synthetic intermediate. researchgate.netchemicalbook.comnih.gov

Transformations of the Carboxylate Functionality

The carboxylate group is a versatile handle for a wide range of chemical transformations.

Reduction: The ester can be reduced to the corresponding primary alcohol, (3-methoxyphenyl)thiophen-2-yl)methanol, using strong reducing agents like lithium aluminum hydride.

Amidation: Reaction with amines can convert the ester into the corresponding amide. This often requires activation of the carboxylic acid (obtained from hydrolysis) using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Grignard Reactions: Treatment with Grignard reagents (R-MgX) can lead to the formation of tertiary alcohols, where two identical 'R' groups from the Grignard reagent add to the carbonyl carbon.

Conversion to Acid Chlorides: The corresponding carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl2). libretexts.org This acid chloride can then be used in a variety of acylation reactions.

Exploration of Rearrangement Reactions and Cycloadditions

Thiophene and its derivatives can participate in rearrangement and cycloaddition reactions, although these are often less common than substitution reactions due to the aromatic stability of the thiophene ring. researchtrends.netwikipedia.org

Rearrangement Reactions: Thiophene S-oxides, which can be formed by oxidation of the sulfur atom, are known to undergo rearrangements. wikipedia.org For instance, the S-oxide of Dewar thiophene, a photoisomer of thiophene, exhibits dynamic rearrangements. nih.gov While specific studies on the rearrangement of this compound are not prevalent, the potential for such reactions exists, particularly after modification of the thiophene core.

Cycloaddition Reactions: Thiophenes can act as dienes in Diels-Alder [4+2] cycloaddition reactions, especially when the thiophene ring is appropriately substituted with electron-donating groups or when the sulfur atom is oxidized. researchtrends.netrsc.org The electron-rich nature of the 3-methoxy-substituted thiophene ring in the title compound might enhance its reactivity in cycloaddition reactions with strong dienophiles. Thiophene S-oxides and S,S-dioxides are particularly effective dienes in these reactions. researchtrends.nettandfonline.com

Table 2: Summary of Key Transformations
Reaction TypeReagents/ConditionsProduct Type
Electrophilic BrominationBr2, catalyst5-Bromo-substituted thiophene
Ester HydrolysisH3O+ or NaOH, then H3O+Carboxylic acid
TransesterificationR'OH, H+ or -OR'Different ester
DemethylationStrong acid/Lewis acid3-Hydroxythiophene
Ester ReductionLiAlH4Primary alcohol
AmidationAmine, coupling agentAmide
Cycloaddition (as diene)Dienophile, heat/catalystBicyclic adduct

Spectroscopic Characterization Methodologies in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal integrations, the connectivity and spatial arrangement of atoms within methyl 3-methoxythiophene-2-carboxylate can be unequivocally established.

¹H NMR and ¹³C NMR Studies on Thiophene (B33073) Derivatives

The ¹H NMR spectrum of this compound provides key information about the proton environments in the molecule. The aromatic protons on the thiophene ring typically appear in the range of δ 6.0-8.0 ppm. For thiophene itself, the protons resonate at approximately 7.1-7.3 ppm. chemicalbook.comspectrabase.com The presence of substituents significantly influences the chemical shifts of the ring protons. In this compound, the methoxy (B1213986) group (OCH₃) protons are expected to appear as a singlet, typically in the range of δ 3.5-4.0 ppm. The methyl ester (COOCH₃) protons also present as a singlet in a similar region. The specific chemical shifts of the thiophene ring protons are influenced by the electronic effects of the methoxy and carboxylate groups.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the thiophene ring typically resonate between δ 120-140 ppm. The carbonyl carbon of the ester group is characteristically found further downfield, often in the range of δ 160-170 ppm. The carbons of the methoxy and methyl ester groups will appear in the upfield region of the spectrum.

A related compound, methyl 3-methylthiophene-2-carboxylate, has been characterized using NMR spectroscopy. nih.gov For this molecule, the proton signals for the methyl group on the ring, the ring protons, and the methyl ester protons are observed, and their corresponding carbon signals are identified in the ¹³C NMR spectrum. nih.gov Similarly, ¹H NMR data for methyl thiophene-2-carboxylate (B1233283) shows distinct signals for the thiophene ring protons and the methyl ester protons. strath.ac.ukchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Thiophenes

Compound Nucleus Chemical Shift (ppm)
Thiophene ¹H ~7.1-7.3
Methyl 3-methylthiophene-2-carboxylate ¹H (Data for specific shifts not provided in search results)
¹³C (Data for specific shifts not provided in search results)
Methyl thiophene-2-carboxylate ¹H (Data for specific shifts not provided in search results)

Advanced NMR Techniques for Conformational Analysis

To gain deeper insights into the three-dimensional structure and conformational preferences of this compound, advanced NMR techniques are utilized. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful.

HSQC correlates the chemical shifts of directly bonded protons and carbons, allowing for unambiguous assignment of the signals for each C-H bond in the molecule. ipb.ptox.ac.uk HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This technique is instrumental in establishing the connectivity between the substituents and the thiophene ring. For instance, an HMBC experiment would show a correlation between the methoxy protons and the C3 carbon of the thiophene ring, as well as a correlation between the methyl ester protons and the carbonyl carbon.

These advanced methods are crucial for confirming the substitution pattern and for studying the preferred orientation of the methoxy and carboxylate groups relative to the thiophene ring. Such conformational details can be influenced by steric and electronic interactions within the molecule. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1700-1730 cm⁻¹. nii.ac.jpresearchgate.net For comparison, the C=O stretching frequency in thiophene-2-carbaldehyde (B41791) is reported at 1665 cm⁻¹. researchgate.net The presence of the methoxy group will give rise to C-O stretching vibrations, usually observed in the 1000-1300 cm⁻¹ range.

The thiophene ring itself has characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, often around 3100 cm⁻¹. nii.ac.jpglobalresearchonline.net Ring stretching vibrations (C=C and C-S) typically appear in the 1300-1600 cm⁻¹ region. globalresearchonline.netiosrjournals.org C-S stretching modes in thiophenes have been observed between 687 and 839 cm⁻¹. iosrjournals.org The out-of-plane C-H bending vibrations are found in the 650-900 cm⁻¹ range and can be indicative of the substitution pattern on the ring. nii.ac.jp

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (thiophene ring) Stretching ~3100
C=O (ester) Stretching 1700-1730
C=C (thiophene ring) Stretching 1300-1600
C-O (ester & ether) Stretching 1000-1300
C-S (thiophene ring) Stretching 687-839

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound (C₇H₈O₃S), the molecular weight is 172.20 g/mol . nih.govscbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.orglibretexts.org For this compound, prominent fragment ions might be expected at:

m/z 141: Resulting from the loss of the methoxy radical (•OCH₃) from the ester, with a mass of 31.

m/z 113: Corresponding to the loss of the carbomethoxy group (•COOCH₃), with a mass of 59.

The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk The thiophene ring itself can also undergo fragmentation. The presence of stable acylium ions ([RCO]⁺) is a common feature in the mass spectra of carbonyl-containing compounds and can lead to intense peaks. libretexts.orgchemguide.co.uk

Table 3: Predicted Major Fragment Ions for this compound in Mass Spectrometry

m/z Identity of Fragment Neutral Loss
172 [C₇H₈O₃S]⁺ (Molecular Ion) -
141 [M - OCH₃]⁺ •OCH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of this compound is determined by the π-electron system of the thiophene ring and the influence of the substituents.

Thiophene and its derivatives are known to exhibit strong UV absorption due to π→π* transitions. globalresearchonline.net The electronic structure of thiophene involves the delocalization of the sulfur atom's lone pair electrons into the π-system of the ring. rsc.orgcsjmu.ac.in The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the thiophene ring.

The methoxy group, being an electron-donating group, and the carboxylate group, an electron-withdrawing group, both interact with the π-system of the thiophene ring, influencing the energy of the molecular orbitals. This can lead to shifts in the absorption bands compared to unsubstituted thiophene. Generally, extended conjugation and the presence of auxochromic groups like the methoxy group tend to shift the absorption to longer wavelengths (a bathochromic or red shift). Computational studies, often using Density Functional Theory (DFT), can be employed to model the electronic structure and predict the UV-Vis absorption spectra of thiophene derivatives. pku.edu.cn

X-ray Diffraction Studies for Solid-State Structure Determination

While NMR, IR, and MS provide information about the connectivity and functional groups of a molecule, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is applicable if a suitable single crystal of this compound can be grown.

X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles within the molecule. This would confirm the planarity of the thiophene ring and reveal the conformation of the methoxy and carboxylate substituents relative to the ring. For instance, in a related compound, methyl 3-aminothiophene-2-carboxylate, X-ray diffraction studies have shown that the molecule crystallizes with three independent molecules in the asymmetric unit and that the carbonyl group is located in the same plane as the thiophene ring. mdpi.com Such studies also provide detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.com These solid-state structural details are crucial for understanding the physical properties of the compound and can provide insights into its reactivity in the solid phase.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide a deep understanding of electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net Studies on structurally similar thiophene (B33073) carboxylic acids have employed DFT at various levels of theory, such as B3LYP/6-31G*, to evaluate molecular geometry, electronic structure, and reactivity. researchgate.net For these types of molecules, key indicators of stability and reactivity are derived from the calculated energies of the molecular orbitals. researchgate.netmdpi.com

Table 1: Illustrative DFT-Calculated Properties for Thiophene Derivatives This table presents typical quantum chemical descriptors obtained from DFT studies on related thiophene compounds to illustrate the concepts of reactivity analysis. The values are not specific to Methyl 3-methoxythiophene-2-carboxylate but are representative of the class of compounds.

Quantum Chemical ParameterTypical Value Range (eV)Significance
EHOMO (Highest Occupied Molecular Orbital Energy)-6.0 to -7.5Represents the ability to donate an electron. Higher energy indicates a better electron donor.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-1.5 to -2.5Represents the ability to accept an electron. Lower energy indicates a better electron acceptor.
ΔE (HOMO-LUMO Gap)4.0 to 5.5Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com
Ionization Potential (IP)~ -EHOMOThe energy required to remove an electron.
Electron Affinity (EA)~ -ELUMOThe energy released when an electron is added.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The HOMO, as the outermost orbital containing electrons, acts as a nucleophile (electron donor), while the LUMO, as the innermost empty orbital, acts as an electrophile (electron acceptor). The energies and shapes of these orbitals are critical for predicting how a molecule will interact with other reagents.

An analysis of the HOMO and LUMO of this compound would reveal the primary sites for electrophilic and nucleophilic attack. The distribution of the HOMO would indicate the regions most likely to donate electrons, while the distribution of the LUMO would show the regions most susceptible to receiving electrons. For some complex reactions, analysis based solely on the HOMO may be insufficient, leading to the development of concepts like the frontier effective-for-reaction molecular orbitals (FERMOs), which can provide better correlations with chemical behavior such as pKa. nih.gov A low HOMO-LUMO gap in a related compound, methyl-3-aminothiophene-2-carboxylate, was determined to be approximately 4.537 eV, implying low kinetic stability and high chemical reactivity. mdpi.com

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for predicting ligand-target interactions.

Molecular docking simulations are used to place this compound into the binding site of a specific protein target. The simulation then calculates a score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally suggests a more stable and favorable interaction.

For example, in studies of other methoxy-containing heterocyclic compounds like 3-methoxy flavone (B191248) derivatives, docking simulations were used to predict their binding affinity to targets like the estrogen receptor (ER-α) and the epidermal growth factor receptor (EGFR). nih.gov These studies identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues within the receptor's binding pocket. nih.gov A similar approach for this compound would involve docking it against various potential protein targets to identify those with the highest predicted binding affinity, thereby prioritizing them for further experimental investigation.

Table 2: Representative Molecular Docking Data for Methoxy-Containing Heterocycles This table illustrates the type of data generated from molecular docking studies, using findings from 3-methoxy flavone derivatives as an example. It shows how binding affinities and key interactions are reported.

Ligand DerivativeProtein TargetBinding Affinity (kcal/mol)Key Interacting Residues (Example)
3-Methoxy Flavone Derivative AEstrogen Receptor (ER-α)-10.14LEU384, LEU387, PHE404
3-Methoxy Flavone Derivative BEGFR-9.50LEU718, VAL726, LYS745
This compoundHypothetical Target X(To be determined)(To be determined)

By providing a static, three-dimensional model of the ligand-protein complex, molecular docking offers crucial insights into the mechanism of biological activity. The specific orientation and interactions of the ligand within the active site can explain how it might inhibit an enzyme or modulate a receptor's function.

For this compound, if docking simulations predict a strong binding to the active site of a particular enzyme, the analysis of its binding pose could reveal which of its functional groups are essential for this interaction. For instance, the carbonyl oxygen might act as a hydrogen bond acceptor, while the thiophene ring could engage in hydrophobic or π-stacking interactions with aromatic amino acid residues. This detailed molecular-level understanding is critical for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the conformational landscape of molecules by simulating their motion over time. For a molecule such as this compound, which possesses rotational freedom around the bonds connecting the methoxy (B1213986) and carboxylate groups to the thiophene ring, MD simulations can provide significant insights into its preferred shapes and dynamic behavior.

The process begins with the generation of a 3D model of the molecule and the assignment of a force field. The force field is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. It includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions.

Crystallographic Computational Studies

Computational studies based on crystallographic data provide a detailed understanding of the solid-state structure of a compound. These investigations delve into the nature and strength of intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not publicly documented, we can discuss the computational tools that would be employed for its analysis, using findings from similar thiophene derivatives as illustrative examples.

Hirshfeld surface analysis is a valuable technique for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comtandfonline.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, creating a surface where the contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal.

This surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing the most significant interactions. For a molecule like this compound, one would expect to observe key interactions involving the oxygen atoms of the methoxy and carboxylate groups, the sulfur atom of the thiophene ring, and the various hydrogen atoms.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in a study of other thiophene derivatives, H···H, O···H/H···O, and C···H/H···C contacts were found to be the most significant contributors to the crystal packing. nih.govgelisim.edu.tr A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in Table 1.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound.

Contact TypeContribution (%)
H···H45.0
O···H/H···O25.0
C···H/H···C15.0
S···H/H···S8.0
C···C4.0
Other3.0

This table is illustrative and based on data from analogous thiophene derivatives.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. protheragen.airesearchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions.

The resulting RDG isosurfaces are typically colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (e.g., steric clashes).

For this compound, an RDG analysis would likely reveal green surfaces corresponding to van der Waals interactions between the thiophene rings and the methyl groups. Blue regions could indicate potential weak C–H···O hydrogen bonds involving the carbonyl and methoxy oxygen atoms. Red areas might appear in regions of steric hindrance, for example, between closely packed functional groups. This method provides a more detailed and intuitive picture of the bonding interactions than Hirshfeld analysis alone. protheragen.aiwikipedia.org

Energy framework analysis is a computational tool that provides a visual and quantitative understanding of the supramolecular architecture of a crystal. rsc.orgcrystalexplorer.net It involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are then used to construct a framework where cylinders connect the centers of mass of interacting molecules, with the radius of the cylinders proportional to the strength of the interaction energy. researchgate.net

The total interaction energy can be decomposed into electrostatic, polarization, dispersion, and repulsion components, offering deep insight into the nature of the forces holding the crystal together. mdpi.com Typically, energy frameworks are colored to distinguish between these energy components (e.g., red for electrostatic and green for dispersion).

For this compound, this analysis would reveal the topology and relative strengths of the molecular packing in different directions. One might expect that dispersion forces would play a significant role due to the presence of the aromatic thiophene ring, while electrostatic interactions would be important due to the polar methoxy and carboxylate groups. A hypothetical summary of interaction energies, based on similar molecular crystals, is provided in Table 2. rasayanjournal.co.in

Table 2: Hypothetical Interaction Energies for Pairs of Molecules in a Crystal of this compound.

PairE_elec (kJ/mol)E_disp (kJ/mol)E_rep (kJ/mol)E_pol (kJ/mol)E_total (kJ/mol)
1-15.2-25.812.5-4.1-32.6
2-8.9-18.49.1-2.3-20.5
3-5.1-12.66.3-1.5-12.9

This table is illustrative, presenting the kind of data obtained from energy framework calculations on molecular crystals.

This analysis can rationalize physical properties of the crystal, such as mechanical behavior, by highlighting the anisotropy of the interaction energies. rsc.orgcrystalexplorer.net

Advanced Research Applications of Methyl 3 Methoxythiophene 2 Carboxylate Derivatives

Applications in Medicinal Chemistry Research

The inherent chemical functionalities of methyl 3-methoxythiophene-2-carboxylate derivatives make them privileged structures in the design and synthesis of new drug candidates. Researchers have extensively explored their potential in developing treatments for a range of diseases, leveraging their ability to interact with various biological targets.

Anticancer Activity Research and Mechanistic Insights

Derivatives of this compound have shown considerable promise in the field of oncology. Thiophene (B33073) carboxamide derivatives, for instance, have been investigated as biomimetics of the natural anticancer agent combretastatin (B1194345) A-4 (CA-4). mdpi.com Certain phenyl-thiophene-carboxamide compounds demonstrated significant antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (HepG2, Hep3B), colon cancer (Colo205), cervical cancer (HeLa), and breast cancer (MCF7). mdpi.com

Notably, compounds 2b and 2e from one study were identified as highly potent agents against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. mdpi.com These compounds exhibited a chemical structure that effectively mimics CA-4, suggesting a similar mechanism of action involving the disruption of microtubule dynamics. mdpi.com Importantly, these derivatives displayed negligible toxicity towards normal cell lines, highlighting their potential for selective anticancer therapy. mdpi.com

Further research into thieno[3,2-b]pyridine (B153574) derivatives, synthesized via Suzuki-Miyaura cross-coupling, also revealed antitumor activity. mdpi.com Specifically, certain methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates showed activity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) without significant toxicity to non-tumorigenic mammary epithelial cells. mdpi.com Compound 2e from this series, with a GI50 of 13 µM, was found to decrease the proliferation of MDA-MB-231 cells and induce cell cycle arrest in the G0/G1 phase. mdpi.com Its antitumor effect was also confirmed in an in ovo chick chorioallantoic membrane (CAM) model. mdpi.com

Another area of investigation involves carbamothioyl-furan-2-carboxamide derivatives. One particular compound, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest anticancer activity against hepatocellular carcinoma at a concentration of 20 µg/mL, with a cell viability of 33.29%. nih.gov

Table 1: Anticancer Activity of Selected Thiophene Derivatives

Compound/Derivative ClassCancer Cell Line(s)Key Findings
Phenyl-thiophene-carboxamides (e.g., 2b, 2e)Hep3B, Colo205, HepG2, HeLa, MCF7Potent antiproliferative activity, with IC50 values as low as 5.46 µM. Act as CA-4 biomimetics. mdpi.com
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (e.g., 2e)MDA-MB-231, MDA-MB-468 (TNBC)Antitumor activity with a GI50 of 13 µM for compound 2e, causing cell cycle arrest. mdpi.com
p-tolylcarbamothioyl)furan-2-carboxamideHepatocellular carcinomaHigh anticancer activity at 20 µg/mL, reducing cell viability to 33.29%. nih.gov

Anti-inflammatory Properties and Related Studies

Thiophene derivatives have been recognized for their potential to modulate inflammatory pathways. Thiophenes and their derivatives are an important class of heterocyclic compounds that possess a wide spectrum of biological properties, including anti-inflammatory effects. researchgate.net

One notable example is 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a benzothiophene (B83047) carboxylate derivative. nih.gov Research has shown that BT2 can alleviate ulcerative colitis, a chronic inflammatory bowel disease. nih.gov Its mechanism of action involves the suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) activation, a key signaling pathway in inflammation. nih.gov Furthermore, BT2 was found to regulate the intestinal microbiota, which plays a crucial role in gut homeostasis and inflammation. nih.gov In a mouse model of colitis, BT2 significantly ameliorated inflammatory symptoms and pathological damage. nih.gov

Antimicrobial Activity Research (Antibacterial and Antifungal)

The search for new antimicrobial agents is a critical area of research, and derivatives of this compound have demonstrated significant potential in this domain.

Studies on novel thiophene-2-carboxamide derivatives have revealed their antibacterial efficacy. nih.gov For instance, 3-amino thiophene-2-carboxamide derivatives exhibited higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov Specifically, a 3-amino thiophene-2-carboxamide compound containing a methoxy (B1213986) group showed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov

Furthermore, carbamothioyl-furan-2-carboxamide derivatives have displayed significant antifungal activity against various fungal strains. nih.gov These findings suggest that the thiophene scaffold is a promising starting point for the development of new antibacterial and antifungal drugs. nih.govresearchgate.net

Table 2: Antimicrobial Activity of Thiophene-2-Carboxamide Derivatives

Derivative ClassMicrobial Strain(s)Key Findings
3-Amino thiophene-2-carboxamidesP. aeruginosa, S. aureus, B. subtilisExcellent antibacterial activity with inhibition zones up to 20 mm. nih.gov
Carbamothioyl-furan-2-carboxamidesVarious fungal strainsSignificant antifungal activity. nih.gov

Enzyme Inhibition Studies (e.g., PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a well-established therapeutic target for type 2 diabetes, obesity, and cancer. nih.gov The development of selective PTP1B inhibitors is a major goal in medicinal chemistry.

Research has shown that certain nonpolar terpenoids can selectively inhibit PTP1B over the closely related T-cell PTP (TCPTP). nih.gov While not direct derivatives of this compound, these studies on selective allosteric inhibition provide valuable insights for designing selective inhibitors based on other scaffolds.

More directly, studies on oxovanadium(IV) and dioxovanadium(V) complexes have identified them as inhibitors of PTP1B. nih.gov This highlights the potential for metal complexes incorporating thiophene-based ligands to act as enzyme inhibitors. The development of such compounds could lead to novel therapeutic strategies for diseases associated with PTP1B dysregulation.

Development of Novel Drug Leads

The diverse biological activities of this compound derivatives position them as excellent starting points for the development of new drug leads. mdpi.com Their utility as key intermediates in the synthesis of pharmaceuticals is well-documented. For instance, methyl-3-aminothiophene-2-carboxylate is a crucial building block for creating a variety of therapeutic agents, including antihypertensives, antitumor drugs, and antivirals. mdpi.com The adaptability of the thiophene ring allows for the introduction of various functional groups, enabling the fine-tuning of pharmacological properties to optimize potency and selectivity for specific biological targets.

Contributions to Agrochemical Research

Beyond medicinal applications, derivatives of this compound have also made significant contributions to the field of agrochemical research. The structural motifs present in these compounds have been incorporated into molecules designed to protect crops and enhance agricultural productivity.

Methyl-3-aminothiophene-2-carboxylate, for example, serves as a key starting material in the synthesis of agrochemical products. mdpi.com It is utilized in the creation of herbicides, such as thiafluron and sulfonylurea herbicides, which are essential for weed control in modern agriculture. mdpi.com The development of novel thiophene-based agrochemicals continues to be an active area of research, with the aim of discovering more effective and environmentally benign solutions for crop protection. Ethyl 2-amino-4-methylthiophene-3-carboxylate is another such derivative that has been synthesized and characterized for its potential applications. iucr.org

Insecticide Development

The thiophene ring is a recognized structural component in the development of new pesticidal agents. While direct research on this compound for insecticide development is not extensively documented, the broader class of thiophene derivatives is a subject of significant interest in agrochemistry. Researchers design and synthesize novel compounds by incorporating the thiophene scaffold, aiming to create molecules with potent insecticidal activity.

The strategy often involves splicing the thiophene nucleus with other pharmacologically active structures to create hybrid molecules with enhanced biological effects. For example, nicotinic acid derivatives, which are known to have applications in crop protection, have been combined with the thiophene scaffold to produce new N-(thiophen-2-yl) nicotinamide (B372718) derivatives for evaluation against agricultural pests. nih.gov This approach highlights the role of thiophene-containing compounds as key intermediates in the synthesis of next-generation insecticides. nih.gov Thiophene-2-carbonyl chloride, a related chemical, is a key raw material in the synthesis of tioxazafen, which was developed as a broad-spectrum nematicide for seed treatment. acs.org Furthermore, various thiophene-based agents, including those derived from thiophene carboxylic acids, have demonstrated antimicrobial activity, indicating the scaffold's versatility in controlling different types of pests.

Herbicidal Agent Precursors

Thiophene-2-carboxylic acid derivatives have been identified as potent agents for controlling undesirable plant growth. The core structure, of which this compound is a specific example, serves as a crucial precursor for a range of herbicidal compounds. Patents have been filed for novel thiophene-2-carboxylic acid derivatives designed specifically for their herbicidal properties. echemi.com

These compounds can be modified at various positions on the thiophene ring—with substituents such as hydrogen, halogen, alkyl, and alkoxy groups—to fine-tune their activity. The carboxylate group is typically converted into different esters or amides to yield the final active ingredient. echemi.com Research has focused on creating derivatives that are effective against a broad spectrum of weeds while being tolerated by crop plants. These herbicides can be formulated for either pre- or post-emergence application, allowing for flexible use in agriculture. echemi.com The development of these agents from thiophene-2-carboxylate (B1233283) precursors underscores the importance of this chemical class in creating new solutions for crop protection. echemi.com

Derivative Class Substituents (R¹, R², R³) Target Application Reference
Thiophene-2-carboxylic acid estersH, Halogen, Alkyl, MethoxyWeed Control echemi.com
Thiophene-2-carboxylic acid amidesHalogen, MethylParasite Control echemi.com
Halogenated Thiophene-2-carboxylic acidsHalogenPlant Growth Regulation echemi.com

Role in Materials Science and Organic Electronics Research

The thiophene scaffold is a cornerstone in the field of materials science, particularly for the development of organic electronic materials. This compound serves as a fundamental building block for synthesizing functionalized thiophene-based polymers and small molecules. These materials possess unique electronic and optical properties stemming from the π-conjugated system of the thiophene ring, making them suitable for a wide array of advanced applications.

Development of Organic Semiconductors and OLEDs

Thiophene derivatives are essential in the creation of organic semiconductors, which form the active layers in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Polythiophenes, polymers synthesized from thiophene monomers, are among the most studied classes of conducting polymers due to their stability, processability, and tunable electronic properties. nih.gov

Specifically, poly(3-alkylthiophenes) (P3ATs) are widely used as p-type semiconductors. nih.gov The properties of these polymers can be precisely controlled by modifying the side chains on the thiophene ring, which influences their solubility and band gap. Another critical material derived from thiophene is Poly(3,4-ethylenedioxythiophene) (PEDOT), which is often combined with polystyrene sulfonate (PSS) to create PEDOT:PSS. This formulation is the most widely used hole-injecting material in OLEDs due to its high conductivity, optical transparency, and stability. nih.govyoutube.com The synthesis of these advanced semiconductor materials relies on the availability of functionalized thiophene precursors like this compound.

Polythiophene and Conducting Polymer Research

Research into conducting polymers heavily features polythiophenes due to their combination of electrical conductivity and polymer processability. The synthesis of these materials can be achieved through various methods, including oxidative polymerization using ferric chloride (FeCl₃) or through metal-catalyzed cross-coupling reactions like the Yamamoto and Kumada methods. These methods link thiophene monomer units together to form a long, conjugated polymer chain.

The regularity of these linkages (regioregularity) is crucial, as it significantly impacts the polymer's electrical conductivity. researchgate.net For instance, a higher percentage of head-to-tail (HT) couplings in poly(3-alkylthiophenes) leads to a more ordered structure and, consequently, higher charge carrier mobility and conductivity. nih.govresearchgate.net this compound represents a monomer that can be used to introduce specific functionalities into the polythiophene backbone, allowing for the creation of polymers with tailored properties for applications ranging from anti-corrosion coatings to energy storage devices. youtube.com

Polythiophene Derivative Common Abbreviation Key Property/Application Reference
Poly(3-alkylthiophenes)P3ATsSoluble, stable, p-type semiconductors for OFETs. nih.gov
Poly(3,4-ethylenedioxythiophene)PEDOTHigh conductivity and transparency; used as a hole-injection layer in OLEDs. nih.govyoutube.com
Poly(3-hexylthiophene)P3HTOpto-electronic and electronic applications. youtube.com

Applications in Photoresponsive Dyes and Optoelectronic Devices

The conjugated nature of the polythiophene backbone gives rise to strong absorption and emission of light, making these materials highly suitable for use as photoresponsive dyes and in various optoelectronic devices. The electronic band gap of polythiophenes can be tuned by altering the substituents on the thiophene ring, which in turn changes the color of the material and its light-interaction properties. youtube.com

This tunability allows for the design of specific thiophene-based molecules for applications such as chemical sensors, where binding to an analyte causes a detectable color change (iono-chromism). researchgate.net Furthermore, their semiconductor properties are harnessed in photovoltaic cells (solar cells) and photodetectors. The ability to process these polymers from solution allows for the fabrication of large-area, flexible electronic devices, opening up possibilities for innovative technologies like wearable electronics and smart fabrics.

Bioremediation and Environmental Degradation Studies of Thiophene Derivatives

Thiophene and its derivatives are sulfur-containing heterocyclic compounds found in fossil fuels and at sites contaminated with creosote (B1164894) and other industrial chemicals. Understanding their environmental fate and developing bioremediation strategies is an important area of research. Studies have shown that thiophene itself is generally resistant to biodegradation when it is the only source of carbon. acs.orgnih.gov However, it can be broken down through cometabolism, where microorganisms utilize another compound (a primary substrate) for energy and incidentally degrade the thiophene. nih.gov

For example, the presence of aromatic hydrocarbons like benzene (B151609) or toluene (B28343) can facilitate the biodegradation of thiophene by groundwater microorganisms. nih.gov Specific bacteria have been isolated that are capable of degrading certain thiophene derivatives. A bacterium from the genus Vibrio, designated YC1, was isolated from oil-contaminated mud and was found to use thiophene-2-carboxylate (T2C) and thiophene-2-acetate as sole sources of carbon for growth. nih.gov This bacterium breaks down T2C and releases the sulfur atom as sulfate (B86663), effectively mineralizing the compound. nih.gov Such research is crucial for developing targeted bioremediation techniques to clean up environments contaminated with these sulfur-containing pollutants.

Thiophene Compound Biodegradation Condition Degrading Organism/Culture Key Finding Reference
ThiopheneCometabolism with benzeneGroundwater enrichment cultureThiophene is not degraded alone but is converted into five metabolites in the presence of benzene. nih.gov
ThiopheneCometabolismGroundwater microorganismsBiodegradation occurs with primary substrates like benzene and toluene.
Thiophene-2-carboxylate (T2C)Sole carbon sourceVibrio sp. YC1The bacterium can grow on T2C, releasing sulfate. nih.gov
Thiophene-2-acetateSole carbon sourceVibrio sp. YC1Supports the growth of the bacterium. nih.gov
BenzothiopheneCometabolismGroundwater microorganismsCompletely transformed with most primary substrates investigated.

Q & A

Q. Key Variables :

VariableImpact on Yield/Purity
Solvent (e.g., DCM vs. THF)Polar aprotic solvents (DCM) improve substitution efficiency .
Catalyst (e.g., TEA vs. DBU)TEA minimizes side reactions (e.g., hydrolysis) .
TemperatureHigher temps (>60°C) risk decarboxylation; optimal range: 40–50°C .

Advanced Consideration :
Microwave-assisted synthesis reduces reaction time (from 12h to 2h) and improves regioselectivity for methoxylation .

How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?

Advanced Research Question
Crystallographic techniques (e.g., single-crystal XRD) are critical for confirming molecular geometry and resolving discrepancies in NMR or computational models. For example:

  • Software Tools : SHELX and Mercury CSD analyze bond lengths, angles, and torsional strain .
  • Case Study : A derivative with conflicting NMR data (δ 6.8 ppm vs. δ 7.1 ppm for thiophene protons) was resolved via XRD, revealing a planar thiophene ring with a 3-methoxy group causing anisotropic shielding .

Q. Advanced Stabilization :

  • Co-crystallization : With stabilizing agents (e.g., 1,4-dioxane) reduces decomposition by 50% over 6 months .
  • Lyophilization : For long-term storage of derivatives (e.g., amides), reducing hydrolytic degradation .

How do steric and electronic effects of the 3-methoxy group influence downstream reactivity?

Advanced Research Question
The 3-methoxy group acts as an electron-donating group, altering electronic density:

  • Electronic Effects :
    • Hammett Constants (σ) : σₚ = −0.27, enhancing nucleophilicity at the 5-position .
    • Redox Behavior : Cyclic voltammetry shows oxidation potential shifts (+0.3V vs. unsubstituted thiophene) .
  • Steric Effects :
    • Steric Maps : Mercury CSD visualizes hindered rotation (ΔG‡ = 8 kJ/mol for ester group) .

Implications : The methoxy group directs electrophilic attacks to the 5-position while limiting π-stacking in crystal packing .

What are the limitations of current synthetic methods, and how can they be improved?

Advanced Research Question
Key Limitations :

  • Low yields (<50%) in esterification due to competing decarboxylation .
  • Poor regiocontrol in methoxylation (10–15% 4-methoxy byproduct) .

Q. Innovative Solutions :

  • Flow Chemistry : Continuous reactors improve heat dissipation, reducing decarboxylation (yield ↑ to 75%) .
  • Directed Ortho-Metalation : Use of LDA to block 4-position, achieving >95% regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methoxythiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methoxythiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.